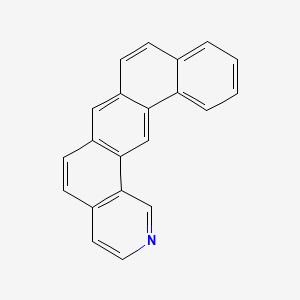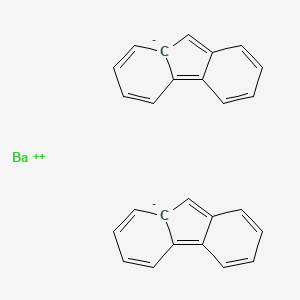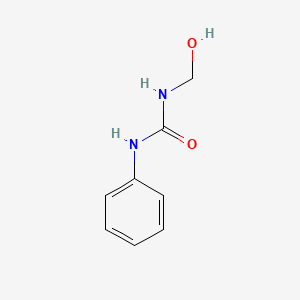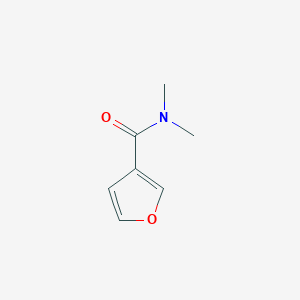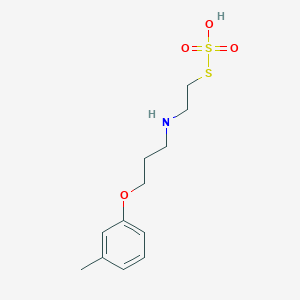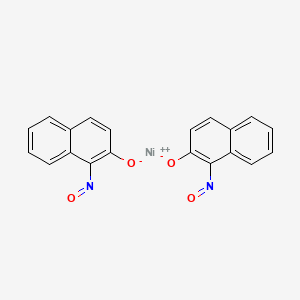
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is a coordination compound that features nickel as the central metal atom coordinated to two 1-(nitroso-kappaN)-2-naphthalenolato-kappaO ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- typically involves the reaction of nickel salts with 1-(nitroso-kappaN)-2-naphthalenolato ligands under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nickel salts and ligands to ensure the quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
科学的研究の応用
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties
作用機序
The mechanism by which Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and facilitate electron transfer processes. The compound’s molecular targets include enzymes and other proteins that play key roles in cellular functions. The pathways involved in its mechanism of action are often related to redox reactions and coordination chemistry .
類似化合物との比較
Similar Compounds
- Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is similar to other nickel coordination compounds such as Nickel, bis(1-(nitroso-kappaN)-2-phenolato-kappaO)- and Nickel, bis(1-(nitroso-kappaN)-2-anthracenolato-kappaO)- .
Uniqueness
What sets Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- apart from similar compounds is its unique ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications .
特性
CAS番号 |
14406-66-7 |
|---|---|
分子式 |
C20H12N2NiO4 |
分子量 |
403.0 g/mol |
IUPAC名 |
nickel(2+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/2C10H7NO2.Ni/c2*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h2*1-6,12H;/q;;+2/p-2 |
InChIキー |
UVOQSRGVSWHESM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
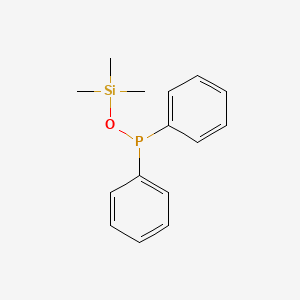
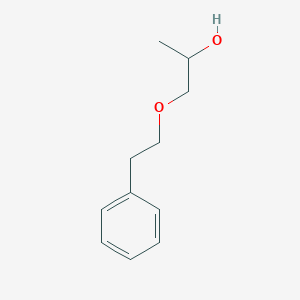
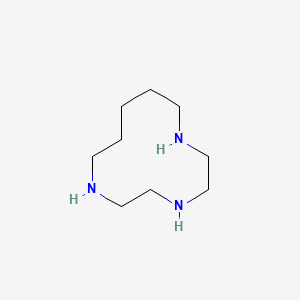
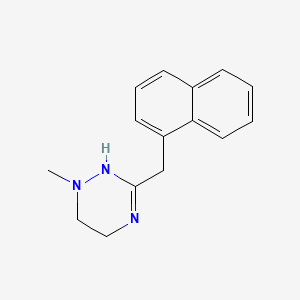
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
